molecular formula C12H16N2O2 B12979234 Methyl 4-(3-aminopyrrolidin-1-yl)benzoate

Methyl 4-(3-aminopyrrolidin-1-yl)benzoate

Cat. No.: B12979234
M. Wt: 220.27 g/mol
InChI Key: AMXILFZUXYTLPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(3-aminopyrrolidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-aminopyrrolidin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyrrolidine moiety enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-(3-aminopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-2-4-11(5-3-9)14-7-6-10(13)8-14/h2-5,10H,6-8,13H2,1H3

InChI Key

AMXILFZUXYTLPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(C2)N

Origin of Product

United States

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